cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride
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Overview
Description
cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride: This compound is a derivative of 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine and is known to act on the central nervous system by blocking the synaptosomal uptake of serotonin .
Preparation Methods
The synthesis of cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with 4-hydroxy-1,2,3,4-tetrahydro-1-naphthalene.
Esterification: The hydroxyl group is esterified.
Amidation: The ester is then subjected to an acid-catalyzed amidation reaction to form the desired amine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like OsO4 for dihydroxylation and reducing agents for the cyano group . Major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted amines.
Scientific Research Applications
cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its effects on neurotransmitter uptake, particularly serotonin.
Industry: The compound can be used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The primary mechanism of action for this compound involves the inhibition of serotonin uptake at synaptosomal sites in the brain. By blocking the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression . The molecular targets include serotonin transporters and various receptor sites involved in neurotransmission.
Comparison with Similar Compounds
cis-1,2,3,4-Tetrahydro-4-cyano-1-dimethylamino-4-phenylnaphthalene hydrochloride can be compared with other similar compounds such as:
4-Phenyl-1,2,3,4-tetrahydro-1-naphthalenamine: This is the parent compound and shares similar structural features but lacks the cyano and dimethylamino groups.
2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile: Another derivative with a similar core structure but different substituents.
1,2,3,4-Tetrahydronaphthalene: A simpler compound with a similar naphthalene core but without the functional groups that confer antidepressant properties.
The uniqueness of this compound lies in its specific functional groups that enhance its pharmacological activity, particularly its ability to inhibit serotonin uptake.
Properties
CAS No. |
52454-09-8 |
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Molecular Formula |
C19H21ClN2 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
[(1R,4R)-4-cyano-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H20N2.ClH/c1-21(2)18-12-13-19(14-20,15-8-4-3-5-9-15)17-11-7-6-10-16(17)18;/h3-11,18H,12-13H2,1-2H3;1H/t18-,19-;/m1./s1 |
InChI Key |
KXEHYHACSHCZFC-STYNFMPRSA-N |
Isomeric SMILES |
C[NH+](C)[C@@H]1CC[C@@](C2=CC=CC=C12)(C#N)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
C[NH+](C)C1CCC(C2=CC=CC=C12)(C#N)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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